molecular formula C22H25N5O2 B11152110 3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one

3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11152110
M. Wt: 391.5 g/mol
InChI Key: RGIQYVWDAHUWDM-KRWDZBQOSA-N
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Description

The compound 3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one is a complex organic molecule that features a benzotriazinone core linked to a piperazine ring substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized via cyclization reactions involving appropriate precursors such as ortho-substituted anilines and nitriles under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzotriazinone core reacts with a piperazine derivative.

    Substitution with Dimethylphenyl Group:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the benzotriazinone core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study receptor-ligand interactions due to its piperazine moiety, which is known to interact with various biological targets.

Medicine

Medically, this compound shows potential as a pharmaceutical agent. Its structure suggests it could act as an antagonist or agonist at certain receptors, making it a candidate for drug development in treating neurological disorders or cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable benzotriazinone core.

Mechanism of Action

The mechanism of action of 3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can trigger a cascade of intracellular events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)piperazine: Shares the piperazine and dimethylphenyl moieties but lacks the benzotriazinone core.

    Benzotriazinone derivatives: Compounds with similar core structures but different substituents on the piperazine ring.

Uniqueness

The uniqueness of 3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzotriazinone core and the substituted piperazine ring allows for a wide range of applications and interactions that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

3-[(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H25N5O2/c1-15-7-6-10-20(16(15)2)25-11-13-26(14-12-25)21(28)17(3)27-22(29)18-8-4-5-9-19(18)23-24-27/h4-10,17H,11-14H2,1-3H3/t17-/m0/s1

InChI Key

RGIQYVWDAHUWDM-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)[C@H](C)N3C(=O)C4=CC=CC=C4N=N3)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)N3C(=O)C4=CC=CC=C4N=N3)C

Origin of Product

United States

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